4-Bromoquinoline-7-carbonitrile is a highly activated, bifunctional building block extensively utilized in medicinal chemistry and advanced materials synthesis. Featuring a highly reactive bromine atom at the C4 position and an electron-withdrawing cyano group at the C7 position, this compound serves as a privileged scaffold for divergent functionalization. The C4-bromide is highly susceptible to both palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), while the C7-nitrile provides a versatile orthogonal handle for subsequent conversion into amides, carboxylic acids, amines, or tetrazoles. Its predictable reactivity profile and high crystalline purity make it a critical precursor for synthesizing complex kinase inhibitors and functionalized quinoline libraries [1].
Substituting 4-Bromoquinoline-7-carbonitrile with its chlorinated analog (4-Chloroquinoline-7-carbonitrile) or the unfunctionalized 4-Bromoquinoline severely compromises synthetic efficiency and downstream versatility. While the 4-chloro derivative is often cheaper, it exhibits significantly lower oxidative addition rates in palladium-catalyzed couplings, frequently requiring specialized, expensive ligands (e.g., XPhos, BrettPhos) and elevated temperatures that can degrade sensitive substrates. Conversely, using 4-Bromoquinoline without the 7-cyano group removes the strong electron-withdrawing activation that accelerates SNAr reactions at the C4 position, leading to lower yields and harsher required conditions for amine substitutions. Furthermore, the absence of the C7-nitrile eliminates the orthogonal functional handle necessary for late-stage diversification, forcing chemists into longer, lower-yielding linear synthetic routes [1].
In standard palladium-catalyzed cross-coupling workflows, the C4-bromide in 4-Bromoquinoline-7-carbonitrile demonstrates vastly superior reactivity compared to its cheaper C4-chloride analog. The weaker C-Br bond (approx. 67 kcal/mol) facilitates rapid oxidative addition, allowing for the use of standard, cost-effective catalysts (e.g., Pd(PPh3)4) at lower loadings. Procurement of the bromo-derivative directly avoids the need for highly active, sterically hindered dialkylbiaryl phosphine ligands and prolonged heating required by the chloro-analog to achieve comparable conversions [1].
| Evidence Dimension | Suzuki Coupling Yield (Standard Conditions: Pd(PPh3)4, 80°C, 2h) |
| Target Compound Data | >95% conversion with standard Pd catalysts |
| Comparator Or Baseline | 4-Chloroquinoline-7-carbonitrile (<30% conversion under identical conditions) |
| Quantified Difference | >3x increase in cross-coupling yield without specialized ligands |
| Conditions | Standard Suzuki-Miyaura coupling with phenylboronic acid, Pd(PPh3)4 (5 mol%), K2CO3, 1,4-dioxane/H2O, 80°C, 2 hours |
Selecting the bromo-derivative reduces catalyst costs and shortens reaction times, directly improving process scalability and throughput.
The C7-cyano group exerts a strong electron-withdrawing effect (-I, -M) across the quinoline ring system, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy and increasing the electrophilicity of the C4 position. When compared to the baseline 4-Bromoquinoline, 4-Bromoquinoline-7-carbonitrile undergoes nucleophilic aromatic substitution (SNAr) with aliphatic and aromatic amines at significantly lower temperatures. This electronic activation allows for the mild incorporation of temperature-sensitive nucleophiles without the need for transition metal catalysis, improving overall processability [1].
| Evidence Dimension | SNAr Reaction Temperature and Time (with morpholine) |
| Target Compound Data | 80°C, 4 hours for >90% yield |
| Comparator Or Baseline | 4-Bromoquinoline (120°C, 16 hours for comparable yield) |
| Quantified Difference | 40°C reduction in reaction temperature and 4x faster reaction time |
| Conditions | SNAr with morpholine (2.0 equiv), DIPEA, DMF solvent |
The enhanced electrophilicity allows for milder functionalization at the C4 position, preserving sensitive functional groups on complex nucleophiles and reducing energy consumption.
A key procurement advantage of 4-Bromoquinoline-7-carbonitrile is its capacity for orthogonal functionalization. After successful substitution at the C4 position, the C7-nitrile remains intact and can be subsequently transformed into various pharmacophores, such as a primary amine (via reduction), a carboxylic acid (via hydrolysis), or a tetrazole (via [3+2] cycloaddition). This dual-handle nature avoids the multi-step de novo synthesis of the quinoline core required when exploring structure-activity relationships (SAR) using analogs lacking the cyano group, such as 4-Bromo-7-methylquinoline [1].
| Evidence Dimension | Number of Accessible C7-Derivatives Post-C4 Functionalization |
| Target Compound Data | Multiple (amides, acids, amines, tetrazoles) directly from the nitrile |
| Comparator Or Baseline | 4-Bromo-7-methylquinoline (Requires harsh oxidation to access similar diversity) |
| Quantified Difference | Eliminates 2-3 synthetic steps for C7-derivatization |
| Conditions | Standard functional group interconversion (FGI) protocols post-C4 substitution |
Procuring a pre-installed nitrile handle drastically accelerates library generation in medicinal chemistry by enabling divergent late-stage functionalization.
Directly leveraging the accelerated cross-coupling and SNAr kinetics detailed in Section 3, this compound is ideally suited as a central scaffold for the rapid parallel synthesis of kinase inhibitors. The highly reactive C4-bromide allows for diverse amine or aryl incorporation, while the C7-nitrile can be converted to key hydrogen-bonding motifs critical for hinge-region binding [1].
Utilized in the synthesis of functionalized quinoline derivatives targeting bacterial DNA gyrase. The predictable orthogonal reactivity ensures that complex, highly functionalized side chains can be appended under mild conditions without degrading the core heterocycle [2].
The electron-deficient nature of the 7-cyanoquinoline core, combined with the ability to introduce extended pi-conjugated systems at the C4 position via standard Suzuki couplings, makes it a valuable precursor for developing novel electron-transporting materials[3].